6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid chemical properties
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid chemical properties
An In-depth Technical Guide to 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
This document provides a comprehensive overview of the chemical and physical properties of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development. This compound is a derivative of the indole-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry.
Core Chemical Properties
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is an organic compound useful in synthetic chemistry.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2495-92-3 | [1][2][3] |
| Molecular Formula | C₁₇H₁₅NO₄ | [1][2] |
| Molecular Weight | 297.31 g/mol | [1][2] |
| Appearance | Beige to Light Brown Solid | [1] |
| IUPAC Name | 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid | |
| Synonyms | 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid | [1] |
| SMILES | COc1cc2cc(C(=O)O)[nH]c2cc1OCc1ccccc1 | [1] |
| InChI | InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) | [1] |
| InChIKey | JMOOGCFXFNKYCS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is limited. Researchers are advised to acquire analytical data upon synthesis or purchase. For reference, spectral information for related indole carboxylic acid compounds can be found in various chemical databases.[4][5][6]
Biological Context and Potential Applications
Indole and its derivatives are recognized as a "privileged" scaffold in medicinal chemistry, forming the core of many natural products and pharmaceutical agents.[7] The indole-2-carboxylic acid moiety, in particular, is a key structural feature in compounds designed for various therapeutic targets.
While specific biological activity for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is not extensively documented, the broader class of substituted indole-2-carboxylic acids has shown significant potential:
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Neuroprotection: Related methoxy-indole-carboxylic acids, such as 5-methoxyindole-2-carboxylic acid (MI2CA), have demonstrated potential neuroprotective properties in the context of stroke, with evidence suggesting they can reduce ischemic area size and decrease oxidative stress.[8][9]
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Enzyme Inhibition: Carboxylic acid functionality is often crucial for the inhibition of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for developing anti-inflammatory and analgesic drugs.[7]
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Antioxidant Activity: The number and position of hydroxyl and methoxy groups on aromatic rings can significantly influence the antioxidative capacity of phenolic compounds.[10]
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Precursor for Bioactive Molecules: This compound serves as a valuable building block in medicinal chemistry for creating more complex molecules with potential neurological or antidepressant effects.[11] For instance, related structures have been used to synthesize inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease.[12]
The diagram below illustrates a simplified, hypothetical signaling pathway where an indole-derivative drug candidate might exert neuroprotective effects by inhibiting pro-inflammatory enzyme activity.
Caption: Hypothetical neuroprotective mechanism of an indole derivative.
Experimental Protocols
Detailed experimental procedures for the synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid are not widely published. However, a general synthetic route can be proposed based on established methods for preparing indole-2-carboxylic acids, such as the Reissert indole synthesis or Fischer indole synthesis, followed by appropriate functional group manipulations.
A common modern approach involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.[13]
General Synthetic Workflow:
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Starting Material Preparation: Synthesis of a suitably substituted aniline or nitrotoluene precursor. This would involve the benzylation of a hydroxyl group and methoxylation at the desired positions of the aromatic ring.
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Indole Ring Formation: Cyclization to form the indole scaffold. For example, reacting the precursor with an α-ketoester or α-halo ketone.
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Carboxylic Acid Installation: If not installed during cyclization, the carboxylic acid group can be introduced at the C2 position via methods such as lithiation followed by quenching with carbon dioxide.
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Purification: The crude product is typically purified using techniques like recrystallization or column chromatography to yield the final compound.[14]
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Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
The following diagram outlines a generalized workflow for the synthesis and purification of a target indole derivative.
Caption: General workflow for chemical synthesis and analysis.
References
- 1. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic acid [chemdict.com]
- 4. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 5. 5-BENZYLOXYINDOLE-2-CARBOXYLIC ACID(6640-09-1) 1H NMR [m.chemicalbook.com]
- 6. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid [myskinrecipes.com]
- 12. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
